molecular formula C10H13NO3 B165586 (R)-3-amino-3-(4-methoxyphenyl)propanoic acid CAS No. 131690-57-8

(R)-3-amino-3-(4-methoxyphenyl)propanoic acid

Cat. No.: B165586
CAS No.: 131690-57-8
M. Wt: 195.21 g/mol
InChI Key: NYTANCDDCQVQHG-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-amino-3-(4-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

®-3-amino-3-(4-methoxyphenyl)propanoic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases. These interactions are essential for the compound’s role in metabolic pathways, influencing the synthesis and degradation of other amino acids .

Cellular Effects

The effects of ®-3-amino-3-(4-methoxyphenyl)propanoic acid on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding how the compound can be used in therapeutic applications.

Molecular Mechanism

At the molecular level, ®-3-amino-3-(4-methoxyphenyl)propanoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain enzymes involved in amino acid metabolism, thereby altering the metabolic pathways . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-3-amino-3-(4-methoxyphenyl)propanoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term studies have also indicated that the compound can have sustained effects on cellular processes, making it a valuable tool for research.

Dosage Effects in Animal Models

The effects of ®-3-amino-3-(4-methoxyphenyl)propanoic acid vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects . These dosage-dependent effects are crucial for determining the therapeutic potential and safety of the compound in clinical applications.

Metabolic Pathways

®-3-amino-3-(4-methoxyphenyl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes such as aminotransferases and decarboxylases, influencing the synthesis and degradation of amino acids . These interactions can affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of ®-3-amino-3-(4-methoxyphenyl)propanoic acid within cells and tissues are essential for its biochemical activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s therapeutic potential.

Subcellular Localization

®-3-amino-3-(4-methoxyphenyl)propanoic acid is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s activity and function are influenced by its localization, which is determined by targeting signals and post-translational modifications . These factors are essential for understanding how the compound interacts with other biomolecules and influences cellular processes.

Properties

IUPAC Name

(3R)-3-amino-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTANCDDCQVQHG-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350614
Record name (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131690-57-8
Record name (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.